molecular formula C11H24NO2+ B151636 N,N,N-Trimethylsphingosine CAS No. 138686-73-4

N,N,N-Trimethylsphingosine

Cat. No. B151636
M. Wt: 202.31 g/mol
InChI Key: HPUYQTKUQJNJQO-IAYMVZNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Trimethylsphingosine (TMS) is a sphingolipid derivative that has been studied for its potential therapeutic applications. TMS has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further research.

Mechanism Of Action

N,N,N-Trimethylsphingosine has been shown to inhibit the activity of sphingosine kinase, an enzyme involved in the metabolism of sphingolipids. This inhibition leads to an accumulation of sphingosine, which can then be converted to ceramide. Ceramide is a bioactive lipid that has been implicated in a variety of cellular processes, including apoptosis and inflammation.

Biochemical And Physiological Effects

N,N,N-Trimethylsphingosine has been found to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis and modulate the immune response, N,N,N-Trimethylsphingosine has been shown to inhibit cell migration and invasion. Additionally, N,N,N-Trimethylsphingosine has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One advantage of using N,N,N-Trimethylsphingosine in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, N,N,N-Trimethylsphingosine has been shown to have anti-inflammatory effects, which may be useful in studying the immune response. However, one limitation of using N,N,N-Trimethylsphingosine is its potential toxicity, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N,N,N-Trimethylsphingosine. One area of interest is the development of N,N,N-Trimethylsphingosine-based therapies for cancer and other diseases. Additionally, further investigation into the mechanisms underlying N,N,N-Trimethylsphingosine's effects on the immune system may lead to the development of new anti-inflammatory agents. Finally, there is a need for further research into the potential toxicity of N,N,N-Trimethylsphingosine, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

N,N,N-Trimethylsphingosine can be synthesized through a multi-step process starting with sphingosine. The first step involves the protection of the hydroxyl group of sphingosine, followed by the introduction of a trimethylsilyl group. The protected sphingosine is then converted to the corresponding bromide, which is subsequently reacted with trimethylamine to yield N,N,N-Trimethylsphingosine.

Scientific Research Applications

N,N,N-Trimethylsphingosine has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, N,N,N-Trimethylsphingosine has been investigated for its ability to modulate the immune response, with some studies suggesting that it may have anti-inflammatory effects.

properties

CAS RN

138686-73-4

Product Name

N,N,N-Trimethylsphingosine

Molecular Formula

C11H24NO2+

Molecular Weight

202.31 g/mol

IUPAC Name

[(E,2S,3R)-1,3-dihydroxyoct-4-en-2-yl]-trimethylazanium

InChI

InChI=1S/C11H24NO2/c1-5-6-7-8-11(14)10(9-13)12(2,3)4/h7-8,10-11,13-14H,5-6,9H2,1-4H3/q+1/b8-7+/t10-,11+/m0/s1

InChI Key

HPUYQTKUQJNJQO-IAYMVZNDSA-N

Isomeric SMILES

CCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O

SMILES

CCCC=CC(C(CO)[N+](C)(C)C)O

Canonical SMILES

CCCC=CC(C(CO)[N+](C)(C)C)O

synonyms

N,N,N-TMS
N,N,N-trimethylsphingosine

Origin of Product

United States

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